

Application Note & Protocol: Quantitative Analysis of 7-Fluoroquinolin-8-ol

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Compound of Interest

Compound Name: 7-Fluoroquinolin-8-ol

Cat. No.: B1321448

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Abstract

This document provides a comprehensive guide to the quantitative analysis of **7-Fluoroquinolin-8-ol** in various sample matrices. As a key intermediate in pharmaceutical synthesis and a potential impurity, precise and reliable quantification is critical for quality control and drug development. This guide details two primary analytical methodologies: a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Fluorescence detection, and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. Additionally, a simple UV-Visible Spectrophotometric method for rapid screening is described. All protocols are presented with an emphasis on the scientific rationale behind procedural choices and are structured to meet the validation requirements set forth by the International Conference on Harmonisation (ICH).^{[1][2][3]}

Introduction to 7-Fluoroquinolin-8-ol

7-Fluoroquinolin-8-ol is a halogenated derivative of quinolin-8-ol (oxine). The quinoline scaffold is central to numerous pharmacologically active compounds, and halogenation can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Like its parent compound, **7-Fluoroquinolin-8-ol** is a chelating agent and exhibits fluorescence, properties that are leveraged in its analytical determination.^{[4][5]} Accurate quantification is paramount, whether it is being monitored as a synthetic starting material, a final product, or a process-related impurity in a drug substance.^[6]

Physicochemical Properties

Understanding the fundamental properties of **7-Fluoroquinolin-8-ol** is essential for robust method development.

Property	Value / Description	Rationale for Analysis
Chemical Structure	The heterocyclic aromatic structure contains a strong chromophore, making it ideal for UV-Vis and Fluorescence detection. The basic nitrogen and acidic hydroxyl group allow for manipulation by pH in chromatography.	
Molecular Formula	C ₉ H ₆ FNO	
Molecular Weight	163.15 g/mol	Essential for mass spectrometry and preparation of standard solutions.
Solubility	Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water.	Dictates the choice of solvents for sample preparation, mobile phases (HPLC), and standards.
UV Absorbance (λ_{max})	~250-255 nm and ~310-320 nm (Estimated based on quinolinol derivatives)[7][8]	Primary wavelength for quantification using a UV or Photodiode Array (PDA) detector in HPLC.
Fluorescence	Exhibits native fluorescence (Excitation/Emission maxima must be determined experimentally).[4]	Allows for highly sensitive and selective quantification using a Fluorescence Detector (FLD), especially for trace-level analysis.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

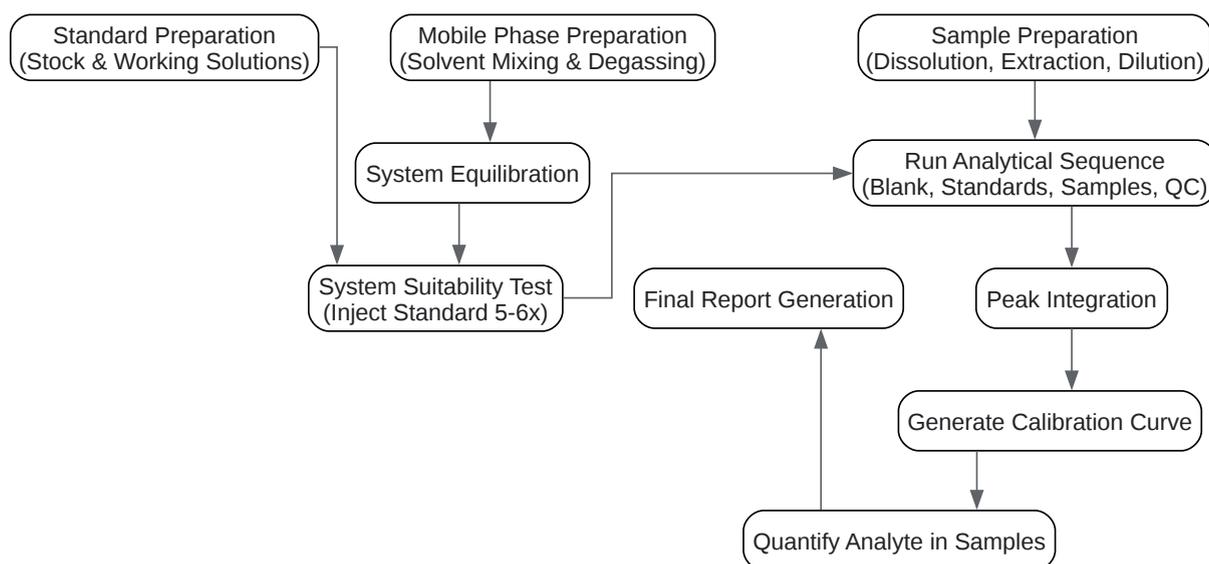
Reverse-Phase HPLC (RP-HPLC) is the gold standard for the analysis of non-volatile, polar to moderately non-polar organic molecules like **7-Fluoroquinolin-8-ol**. Its high resolution, reproducibility, and adaptability make it the preferred method for quality control environments.

[9][10]

Principle of Separation

The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. **7-Fluoroquinolin-8-ol**, being moderately non-polar, will partition between the two phases. Its retention time is controlled by modulating the mobile phase's organic solvent concentration. The inclusion of a buffer is critical to maintain a consistent pH, ensuring the analyte's ionization state is constant, which results in a sharp, symmetrical peak shape.[11]

Workflow for HPLC Analysis



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Caption: General workflow for quantitative HPLC analysis.

Detailed HPLC Protocol

3.3.1 Equipment and Reagents

- HPLC system with Quaternary Pump, Autosampler, Column Oven, and PDA/UV and/or Fluorescence Detector.
- Chromatography Data System (CDS) software.
- Analytical balance, volumetric flasks, pipettes.
- **7-Fluoroquinolin-8-ol** reference standard.
- HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
- HPLC-grade water (e.g., Milli-Q).
- Phosphoric acid (H₃PO₄) or Ammonium Formate.
- 0.45 μm membrane filters for mobile phase and sample filtration.

3.3.2 Chromatographic Conditions

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Provides excellent retention and resolution for aromatic, moderately polar compounds. A common starting point for method development.[11]
Mobile Phase A	0.1% Phosphoric Acid in Water	The acid modifier ensures a low pH (<3), which protonates the basic nitrogen on the quinoline ring, leading to sharp, symmetrical peaks by minimizing interaction with residual silanols on the stationary phase.[11]
Mobile Phase B	Acetonitrile (ACN)	ACN is a common organic modifier with good UV transparency and low viscosity.
Elution Mode	Isocratic or Gradient	Start with an isocratic elution (e.g., 70% A, 30% B). A gradient may be required to resolve impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant temperature ensures reproducible retention times.
Injection Volume	10 μ L	Can be adjusted based on analyte concentration and sensitivity requirements.
UV Detection	252 nm	A primary absorbance maximum for the quinoline

chromophore. A PDA detector allows for peak purity assessment.

Fluorescence Det.

Ex: ~315 nm, Em: ~520 nm

Wavelengths must be optimized experimentally but offer significantly higher sensitivity and selectivity over UV detection.[9]

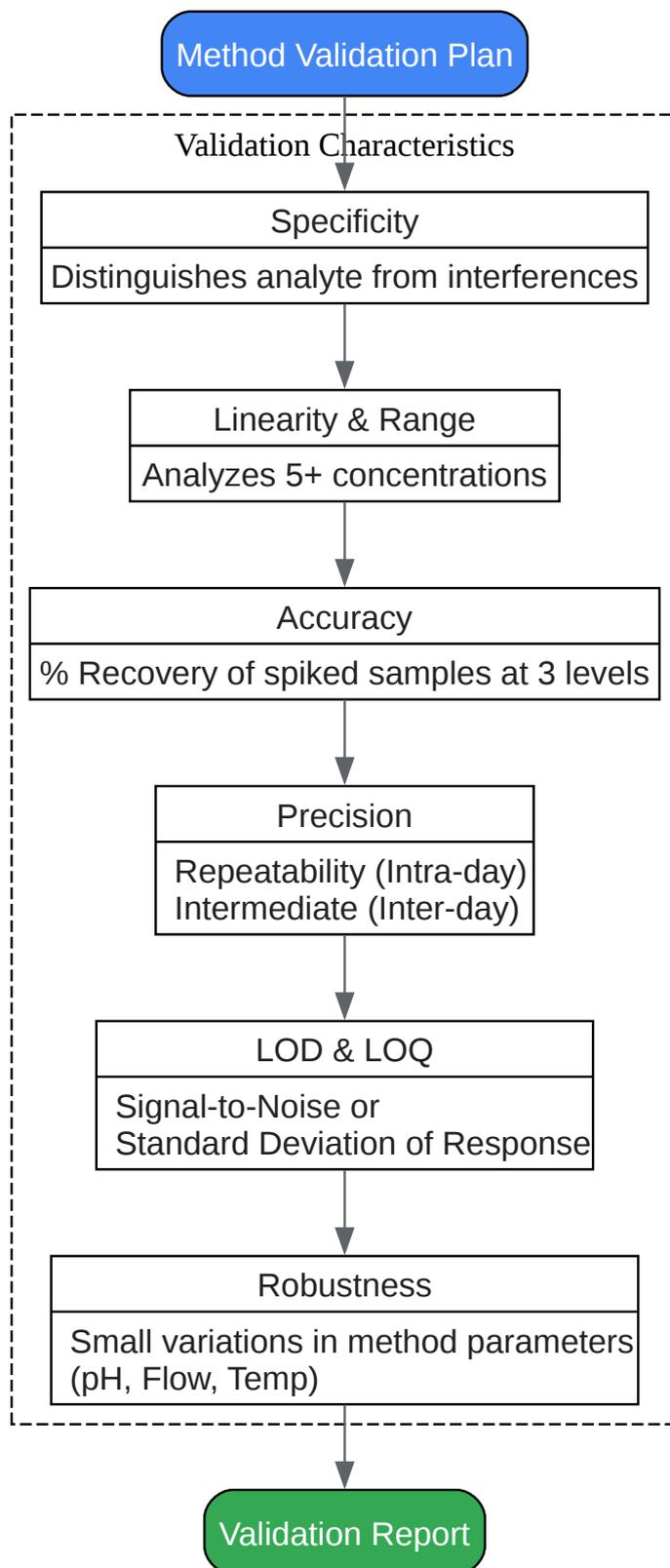
3.3.3 Standard & Sample Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **7-Fluoroquinolin-8-ol** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation: The procedure will depend on the matrix. For a pharmaceutical dosage form, this may involve dissolving the product in methanol, sonicating, diluting to the desired concentration within the calibration range, and filtering through a 0.45 µm syringe filter.

HPLC Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][12] The following parameters must be assessed according to ICH guidelines.[2][3]

Validation Workflow



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Caption: Workflow for analytical method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria

Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze blank matrix, placebo, and analyte spiked with known impurities. Assess peak purity using a PDA detector.	The analyte peak should be free from interference at its retention time. Peak purity index > 0.995.
Linearity	Analyze calibration standards at a minimum of 5 concentration levels across the desired range.	Correlation coefficient (r^2) \geq 0.999. The y-intercept should be insignificant.
Range	Confirmed by linearity, accuracy, and precision data.	Typically 80% to 120% of the target assay concentration.
Accuracy	Analyze samples spiked with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery should be between 98.0% and 102.0%.
Precision	Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat analysis on a different day with a different analyst.	Repeatability: Relative Standard Deviation (RSD) \leq 1.0%. Intermediate: RSD \leq 2.0%.
Limit of Quantitation (LOQ)	The lowest concentration that can be quantified with acceptable precision and accuracy.	Typically determined where the signal-to-noise ratio is \sim 10:1. Precision RSD \leq 10%.
Limit of Detection (LOD)	The lowest concentration that can be reliably detected.	Typically determined where the signal-to-noise ratio is \sim 3:1.
Robustness	Intentionally vary method parameters (e.g., flow rate \pm 10%, column temp \pm 5°C, mobile phase pH \pm 0.2).	System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits. Retention time shifts should be predictable.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[13] It offers exceptional specificity due to the mass fragmentation patterns it generates.[14][15] For **7-Fluoroquinolin-8-ol**, GC-MS may be suitable for impurity profiling, especially for identifying unknown related substances.

Considerations

- **Thermal Stability:** The high temperatures in the GC inlet and oven can potentially cause degradation of quinolinol compounds.[13] A lower injection temperature and a fast temperature ramp should be evaluated.
- **Derivatization:** To increase volatility and thermal stability, the acidic hydroxyl group can be derivatized (e.g., silylation with BSTFA). This adds a step to sample preparation but can significantly improve peak shape and sensitivity.

Conceptual GC-MS Protocol

Parameter	Recommended Condition
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 °C (evaluate for degradation)
Injection Mode	Splitless (for trace analysis) or Split
Oven Program	Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Acquisition	Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification)

Screening Method: UV-Visible Spectrophotometry

For samples where **7-Fluoroquinolin-8-ol** is the primary component and the matrix is simple (e.g., reaction monitoring, analysis of a pure substance), UV-Vis spectrophotometry offers a rapid and straightforward quantification method.^{[7][16]}

Protocol

- Determine λ_{max} : Prepare a dilute solution of **7-Fluoroquinolin-8-ol** in methanol. Scan the UV-Vis spectrum from 200-400 nm to identify the wavelength of maximum absorbance (λ_{max}).
- Prepare Calibration Curve: Prepare a series of standard solutions of known concentration in methanol.
- Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the determined λ_{max} .

- Quantify: Plot a graph of absorbance vs. concentration. Use linear regression to determine the concentration of the unknown sample based on its absorbance.

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